3-(Piperidin-4-YL)propan-1-OL hydrochloride

描述

3-(Piperidin-4-YL)propan-1-OL hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of piperidine, a heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications. This compound is known for its versatile chemical properties and is utilized in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-YL)propan-1-OL hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as platinum (IV) oxide under an inert atmosphere. For instance, a solution of the precursor compound in methanol and hydrochloric acid is subjected to hydrogenation at low pressure for an extended period, followed by filtration and extraction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Reduction Reactions

The compound can be synthesized via catalytic hydrogenation of pyridine precursors. For example:

-

Pyridine to Piperidine Reduction :

Hydrogenation of 3-(pyridin-4-yl)propan-1-ol with PtO₂ (5% Rh/C) under 735 psi H₂ in acetic acid at 40°C for 24 hours yields 3-(piperidin-4-yl)propan-1-ol hydrochloride. This reaction achieves complete saturation of the pyridine ring .

| Reaction Conditions | Reagents/Catalysts | Yield | Source |

|---|---|---|---|

| 40°C, 735 psi H₂, 24h, AcOH | PtO₂ (5% Rh/C) | - |

N-Alkylation Reactions

The secondary amine in the piperidine ring undergoes alkylation. A key example is methylation :

-

Methylation with Formaldehyde :

Reacting 3-(piperidin-4-yl)propan-1-ol with formaldehyde and sodium cyanoborohydride in acetonitrile/acetic acid produces 3-(1-methylpiperidin-4-yl)propan-1-ol. This reductive amination proceeds at ambient temperature with a 2-hour reaction time .

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| RT, 2h, CH₃CN/AcOH | HCHO, NaBH₃CN | - |

Protection/Deprotection Reactions

The amine group is often protected for selective functionalization:

-

Boc Protection :

Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 20°C for 2 hours yields tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate with 88% efficiency .

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| 20°C, 2h, CH₂Cl₂ | Boc₂O, TEA | 88% |

Acylation Reactions

The hydroxyl group participates in esterification or carbamate formation:

-

Benzyloxycarbonylation :

Reaction with benzyloxycarbonyl chloride (Cbz-Cl) in dichloromethane/water using triethylamine as a base produces 3-(1-benzyloxycarbonylpiperidin-4-yl)propan-1-ol .

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| RT, 45min, CH₂Cl₂/H₂O | Cbz-Cl, TEA | - |

Oxidation Reactions

The primary alcohol moiety can be oxidized to carboxylic acids or ketones under controlled conditions:

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| - | KMnO₄, CrO₃ | - |

Salt Formation and Solubility

The hydrochloride salt enhances water solubility, critical for biological applications. Formation occurs via treatment with HCl in polar solvents like ethanol or water .

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

3-(Piperidin-4-YL)propan-1-OL hydrochloride is primarily utilized as a precursor in the synthesis of complex organic molecules. Its piperidine moiety provides a reactive site for further functionalization, making it valuable in the development of new compounds with desired properties .

Synthetic Routes

The synthesis typically involves hydrogenation processes under controlled conditions, which can be optimized for yield and purity. Advanced techniques such as continuous flow reactors are employed to enhance production efficiency.

Biological Research

Mechanistic Studies

In biological contexts, this compound is used to investigate biochemical pathways and enzyme interactions. It has been shown to interact with various molecular targets, influencing neurotransmitter systems and enzyme activities .

Case Study: H3 Receptor Antagonism

Research has demonstrated that derivatives of this compound can act as antagonists at the histamine H3 receptor. These antagonists have potential applications in treating neurological disorders by enhancing neurotransmitter release . For instance, studies on related compounds have shown significant effects on food intake regulation and neurotransmitter concentration in animal models .

Pharmaceutical Development

Therapeutic Potential

The compound is being explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate receptor activity makes it a candidate for developing drugs aimed at conditions such as narcolepsy and other cognitive impairments .

Anticancer Properties

In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis through caspase activation pathways .

Industrial Applications

Agrochemicals and Material Science

Beyond its applications in medicine and biology, this compound finds utility in the production of agrochemicals and new materials. Its chemical properties allow for modifications that can lead to the development of novel industrial chemicals with specific functionalities.

Summary of Biological Activities

作用机制

The mechanism of action of 3-(Piperidin-4-YL)propan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine moiety plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or modulator of certain enzymes, thereby influencing biochemical pathways .

相似化合物的比较

Similar Compounds

Piperine: An alkaloid with antioxidant properties found in black pepper.

Evodiamine: A bioactive compound with anticancer properties.

Matrine: An alkaloid used in traditional Chinese medicine for its anti-inflammatory effects.

Berberine: A plant alkaloid with antimicrobial and antidiabetic properties.

Tetrandine: An alkaloid with anti-inflammatory and immunosuppressive effects.

Uniqueness

3-(Piperidin-4-YL)propan-1-OL hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

生物活性

3-(Piperidin-4-YL)propan-1-OL hydrochloride, a compound with significant biological activity, has garnered attention in pharmacological research due to its structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

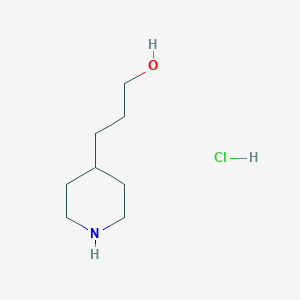

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 175.69 g/mol

This compound features a piperidine ring, which is known for its role in various biological activities, including interactions with neurotransmitter systems.

This compound primarily acts through the modulation of neurotransmitter receptors, particularly in the central nervous system (CNS). Its mechanisms include:

- Histamine H3 Receptor Antagonism : The compound has shown potential as an antagonist for the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release. This antagonism can enhance the levels of several neurotransmitters, potentially benefiting conditions like narcolepsy and other CNS disorders .

- Carbonic Anhydrase Inhibition : Preliminary studies indicate that similar compounds can inhibit carbonic anhydrase enzymes, affecting pH regulation and ion transport within cells. This suggests that this compound may share this property, influencing metabolic pathways .

Biological Activity Summary

Case Studies and Research Findings

- Histamine H3 Receptor Studies : Research has demonstrated that compounds similar to this compound exhibit high potency as H3 receptor antagonists. For instance, derivatives showed effective modulation of neurotransmitter levels in animal models, which could translate to therapeutic benefits in neurological disorders .

- Antimalarial Activity : A study involving a series of piperidine derivatives highlighted their antimalarial potential against both drug-sensitive and resistant strains of Plasmodium falciparum. The lead compound displayed an EC50 value of approximately 3 μM, indicating significant efficacy .

- Carbonic Anhydrase Inhibition : Investigations into related compounds have revealed their ability to inhibit carbonic anhydrase activity effectively. This inhibition can lead to physiological changes such as altered pH regulation and ion transport, which are critical in various cellular functions.

Safety Profile

While the biological activity of this compound is promising, safety assessments are essential. The compound is noted to cause skin irritation and serious eye irritation upon exposure, necessitating careful handling in laboratory settings .

属性

IUPAC Name |

3-piperidin-4-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c10-7-1-2-8-3-5-9-6-4-8;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENDTQFJHJVHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593662 | |

| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155270-01-2 | |

| Record name | 4-Piperidinepropanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)propan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。